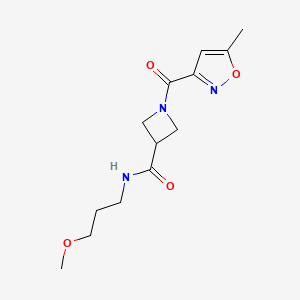![molecular formula C17H19N3O2 B6502499 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole CAS No. 1396707-84-8](/img/structure/B6502499.png)
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole, also known as 3-PAI, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It has been proposed as a promising scaffold for the development of novel drugs, due to its structural features and its ability to interact with various biological targets. This article will discuss the synthesis method of 3-PAI, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用机制
The mechanism of action of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in order to produce its effects. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to interact with the enzyme topoisomerase II, which is involved in the replication and transcription of DNA.
Biochemical and Physiological Effects
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzymes cyclooxygenase-2 (COX-2) and topoisomerase II, which are involved in the production of inflammatory mediators and the replication and transcription of DNA, respectively. Additionally, it has been shown to possess anti-inflammatory and antitumor properties in animal models.
实验室实验的优点和局限性
The use of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, making it a convenient choice for research purposes. Additionally, it has been shown to interact with a variety of biological targets, making it a potential tool for drug discovery. However, it is important to note that 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole is not currently approved for human use, and its safety and efficacy have not yet been established.
未来方向
The potential applications of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole are still being explored, and there are a number of potential future directions for research. One potential direction is the development of more potent and selective inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase II. Additionally, further research could be conducted to determine the safety and efficacy of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole in humans, as well as its potential use as a prodrug for other drugs. Finally, further studies could be conducted to explore the potential of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole to act as an anti-inflammatory and antitumor agent.
合成方法
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole can be synthesized using a variety of methods, depending on the desired product. The most common method is the reaction of pyrrolidine-1-carbonyl chloride with azetidine-1-carbonyl chloride, which produces 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole as the major product. Other methods include the reaction of pyrrolidine-1-carbonyl bromide with azetidine-1-carbonyl bromide, as well as the reaction of pyrrolidine-1-carbonyl iodide with azetidine-1-carbonyl iodide. In all cases, the reaction is carried out in an aqueous solution at a temperature of 80-90°C.
科学研究应用
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole has been studied for its potential applications in the field of medicinal chemistry. It has been proposed as a promising scaffold for the development of novel drugs, due to its structural features and its ability to interact with various biological targets. In particular, 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole has been studied as a potential anti-inflammatory agent, as well as a potential treatment for cancer. Additionally, it has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs, as well as its potential to act as a prodrug for other drugs.
属性
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(19-7-3-4-8-19)12-10-20(11-12)17(22)14-9-18-15-6-2-1-5-13(14)15/h1-2,5-6,9,12,18H,3-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZYDGHLKKKVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B6502424.png)
![1-acetyl-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B6502437.png)
![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B6502443.png)

![ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate](/img/structure/B6502456.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6502461.png)
![(2Z)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502463.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6502470.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502473.png)
![(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502478.png)
![7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6502491.png)
![1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502507.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6502513.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502529.png)